N-(3-Butyl-5-sulfanylidene-1,5-dihydro-4H-1,2,4-triazol-4-yl)acetamide
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Overview
Description
N-(3-Butyl-5-sulfanylidene-1,5-dihydro-4H-1,2,4-triazol-4-yl)acetamide is a chemical compound belonging to the class of 1,2,4-triazole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Butyl-5-sulfanylidene-1,5-dihydro-4H-1,2,4-triazol-4-yl)acetamide typically involves the reaction of 3-butyl-1,2,4-triazole-5-thione with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a base such as pyridine, which acts as a catalyst .
Industrial Production Methods
the general approach involves scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques .
Chemical Reactions Analysis
Types of Reactions
N-(3-Butyl-5-sulfanylidene-1,5-dihydro-4H-1,2,4-triazol-4-yl)acetamide undergoes several types of chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The acetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted acetamides .
Scientific Research Applications
N-(3-Butyl-5-sulfanylidene-1,5-dihydro-4H-1,2,4-triazol-4-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-Butyl-5-sulfanylidene-1,5-dihydro-4H-1,2,4-triazol-4-yl)acetamide involves its interaction with various molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological pathways, making the compound effective against certain pathogens .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other 1,2,4-triazole derivatives such as:
- 3-Butyl-1,2,4-triazole-5-thione
- 3-Butyl-1,2,4-triazole-5-amine
- 3-Butyl-1,2,4-triazole-5-carboxamide
Uniqueness
N-(3-Butyl-5-sulfanylidene-1,5-dihydro-4H-1,2,4-triazol-4-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its sulfanylidene group contributes to its reactivity and potential biological activity, setting it apart from other similar compounds .
Properties
CAS No. |
32479-70-2 |
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Molecular Formula |
C8H14N4OS |
Molecular Weight |
214.29 g/mol |
IUPAC Name |
N-(3-butyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)acetamide |
InChI |
InChI=1S/C8H14N4OS/c1-3-4-5-7-9-10-8(14)12(7)11-6(2)13/h3-5H2,1-2H3,(H,10,14)(H,11,13) |
InChI Key |
WMGXMZANMPGUSZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NNC(=S)N1NC(=O)C |
Origin of Product |
United States |
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